Merestinib
概要
説明
Merestinib (LY2801653) is an experimental cancer drug in development by Eli Lilly . It is a small molecule inhibitor of MET and several other receptor tyrosine kinases such as MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 .
Synthesis Analysis
Merestinib has been synthesized using continuous stirred tank reactors for efficient mixing, solids-handling, and rapid scale-up . An alternative indazole synthesis for Merestinib has also been reported .Molecular Structure Analysis
Merestinib has a molecular formula of C30H22F2N6O3 and a molar mass of 552.542 g·mol−1 . It has a complex structure with multiple rings and functional groups .Chemical Reactions Analysis
Merestinib is a reversible type II ATP-competitive inhibitor of MET . It has shown to inhibit several other receptor tyrosine oncokinases including MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 .Physical And Chemical Properties Analysis
Merestinib is a small molecule with a molecular weight of 552.53 . It is administered orally .科学的研究の応用
Treatment of Advanced Cancer
Merestinib is an oral multikinase inhibitor that has been studied for the treatment of advanced cancer . The purpose of the study was to evaluate the safety and tolerability of Merestinib and to determine a recommended phase II dose and schedule for patients with advanced cancer .
Anti-Proliferative and Anti-Angiogenic Properties
Merestinib has been identified as an oral antiproliferative and antiangiogenic kinase inhibitor . These properties make it a potential candidate for inhibiting the growth of cancer cells and preventing the formation of new blood vessels that tumors need to grow .
Treatment of Colorectal Cancer
Merestinib has been used in trials studying the treatment of colorectal cancer . The drug’s ability to inhibit multiple kinases makes it a potential therapeutic option for this type of cancer .
Treatment of Head and Neck Squamous Cell Cancer
Head and neck squamous cell cancer is another area where Merestinib has been studied . The drug’s multi-kinase inhibitory properties could potentially be beneficial in treating this type of cancer .
Treatment of Cholangiocarcinoma
Merestinib has shown potential in the treatment of cholangiocarcinoma . In one study, one complete response was observed in a patient with cholangiocarcinoma, and three patients with cholangiocarcinoma achieved a partial response .
Inhibition of Neurotrophic Receptor Kinase (NTRK)
Merestinib has been found to inhibit neurotrophic receptor kinase (NTRK), which has implications for its use in treating certain types of cancer . The drug showed anti-tumor activity in two TPM3-NTRK1 harboring xenograft tumor models .
作用機序
Target of Action
Merestinib, also known as LY2801653, is an orally bioavailable small molecule inhibitor . It primarily targets several oncokinases, including MET, AXL, MST1R, FLT3, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . These targets are receptor tyrosine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
Merestinib interacts with its targets by inhibiting their kinase activity . This inhibition blocks the phosphorylation of these kinases, which is a critical step in their activation . By preventing the activation of these kinases, Merestinib disrupts the signaling pathways they are involved in, leading to changes in cellular processes .
Biochemical Pathways
Merestinib affects several biochemical pathways due to its multi-kinase inhibition. For instance, it inhibits the MET and AXL pathways, which have been implicated in tumorigenic growth . It also inhibits the FLT3 receptor, which can activate the MAPK and mammalian target of rapamycin pathways, playing a critical role in leukemogenesis .
Pharmacokinetics
It is known that merestinib is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
Merestinib’s action results in potent anti-tumor effects. It reduces the levels of phosphorylated NTRK1, leading to an anti-proliferative response in cells . It also blocks cell cycle progression, possibly by impairing the protein expression of key cell cycle regulators . Moreover, it induces apoptosis, a process of programmed cell death . These molecular and cellular effects contribute to its potential anti-cancer activity.
Action Environment
The action, efficacy, and stability of Merestinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the target kinases can affect its efficacy . Additionally, the tumor microenvironment, including factors such as hypoxia and acidity, may also influence its action.
将来の方向性
Merestinib is currently in Phase II for Non-Small Cell Lung Cancer . According to GlobalData, Phase II drugs for Non-Small Cell Lung Cancer have a 38% phase transition success rate (PTSR) indication benchmark for progressing into Phase III . This suggests that Merestinib has potential for future development in specific disease populations as a monotherapy and/or in combination with other therapies .
特性
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADVLVFMKEIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659635 | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1206799-15-6 | |
Record name | Merestinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merestinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERESTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OGS5K699E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q & A
Q1: What is the primary mechanism of action of Merestinib?
A1: Merestinib is an orally bioavailable, small molecule inhibitor of several oncokinases. [] It primarily acts by selectively binding to the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)), thereby inhibiting its phosphorylation. []
Q2: What are the downstream effects of Merestinib binding to c-Met?
A2: Merestinib disrupts c-Met signal transduction pathways, which can induce cell death in tumor cells that overexpress c-Met protein or express constitutively activated c-Met protein. [] It can also inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a downstream target of MNKs and a crucial effector for MNK-induced mRNA translation in cancer cells. []
Q3: Besides c-Met, what other kinases does Merestinib inhibit?
A3: In addition to c-Met, Merestinib also inhibits other oncokinases such as AXL, ROS1, MKNK1/2, MST1R, MERTK, DDR1/2, Tie2 (aka TEK), NTRK1/2/3, and FLT3. [, , , , , , , ]
Q4: How does Merestinib affect tumor angiogenesis?
A4: Research indicates that Merestinib exhibits anti-angiogenic properties. [] While the exact mechanism is not fully understood, studies show it can inhibit both VEGF-dependent and VEGF-independent endothelial cell cord formation and sprouting. [] This suggests that its anti-angiogenic activity may involve the inhibition of multiple kinases beyond just MET. []
Q5: How does Merestinib affect the tumor microenvironment?
A5: Preclinical studies suggest that Merestinib can modulate the tumor microenvironment by affecting immune cell populations and gene expression. [] For example, in a CT26 murine tumor model, Merestinib combined with an anti-PD-L1 antibody showed an enhanced intra-tumor immune activation/inflammation gene expression signature compared to anti-PD-L1 antibody monotherapy. []
Q6: Is there information available regarding the molecular formula, weight, and spectroscopic data of Merestinib?
A6: The provided abstracts do not provide detailed information on Merestinib's molecular formula, weight, or spectroscopic data.
Q7: How does Merestinib's classification as a type II kinase inhibitor influence its activity against resistant mutations?
A7: Merestinib, being a type II kinase inhibitor, binds to the inactive “DFG-out” conformation of kinases. [, ] This allows it to retain activity against certain resistance mutations, such as MET D1228V, where type I inhibitors often fail. []
Q8: What are the key findings from the small-volume continuous manufacturing process development for Merestinib?
A9: Researchers have successfully developed a small-volume continuous manufacturing process for Merestinib. [, ] This process utilizes a combination of batch and flow unit operations, including an automated Suzuki–Miyaura cross-coupling reaction, nitro-group hydrogenolysis, continuous amide bond formation, and continuous deprotection. [, ] Three of the steps involve purification using mixed-suspension, mixed-product removal crystallizations. [] This approach enables efficient production of Merestinib with real-time process diagnostics. []
Q9: What is the recommended phase II dose of Merestinib based on the first-in-human phase I study?
A10: A Phase I study (NCT01285037) determined the recommended phase II dose of Merestinib to be 120 mg once daily. [] This dosage demonstrated acceptable exposure, safety, and potential anticancer activity. []
Q10: How is Merestinib metabolized in the body?
A11: While the provided abstracts do not specify the detailed metabolic pathways of Merestinib, they mention two primary metabolites: M1 (LSN2800870) and M2 (LSN2887652). [] These metabolites also demonstrate inhibitory activity against NTRK kinases. []
Q11: Does Merestinib's pharmacokinetic profile change when administered in combination with other drugs?
A12: A study investigating Merestinib in combination with Ramucirumab found no significant alterations in Merestinib's pharmacokinetic profile when co-administered. [] This suggests that the combination does not lead to unexpected drug-drug interactions affecting Merestinib's pharmacokinetic properties. []
Q12: Which cancer cell lines have shown sensitivity to Merestinib in preclinical studies?
A13: Several cancer cell lines have shown sensitivity to Merestinib in preclinical studies. These include: * Colorectal cancer: KM-12 (harboring TPM3-NTRK1 fusion) [], EL1989 (patient-derived xenograft model with TPM3-NTRK1 fusion) []* Gastric cancer: MKN-45, SNU-1 [, ]* Acute myeloid leukemia: Various AML cell lines and primary patient samples []* Melanoma: B16F10 []* NSCLC: EBC-1, NCI-H1993 []
Q13: What in vivo models have been used to evaluate Merestinib's efficacy?
A13: Various in vivo models have been employed to study Merestinib's efficacy, including:
- Xenograft models: Subcutaneous and peritoneal dissemination models using different cancer cell lines (e.g., MKN-45, SNU-1, KM-12) [, , ]
- Patient-derived xenograft (PDX) models: Used to assess Merestinib's activity in a setting more representative of human tumors, such as the EL1989 model for colorectal cancer []
- Syngeneic mammary tumor models: Utilized to investigate Merestinib's impact on tumor metastasis, particularly to the lungs []
- Intracranial xenograft models: Employed to evaluate Merestinib's effects on tumor growth in the brain, specifically in the context of MET-amplified tumors []
Q14: Which combination therapies involving Merestinib have shown promise in preclinical settings?
A14: Preclinical studies have shown promising results with these Merestinib combinations:
- Merestinib + Nab-paclitaxel: Demonstrated synergistic antitumor activity in gastric cancer models, particularly in those with high c-Met expression. [, ]
- Merestinib + Anti-PD-L1 Antibody: Showed enhanced antitumor activity compared to single agents in a CT26 murine tumor model, suggesting a potential for synergistic effects with immunotherapy. []
Q15: What are the known mechanisms of resistance to Merestinib?
A16: While the provided abstracts do not extensively detail specific resistance mechanisms to Merestinib, they allude to the potential for acquired resistance. For instance, in the context of MET-targeted therapies, resistance can arise through secondary MET mutations or upregulation of MET ligand expression. []
Q16: Are there any known biomarkers to predict Merestinib's efficacy?
A16: While the research provided doesn't pinpoint definitive predictive biomarkers for Merestinib efficacy, some studies suggest a correlation between Merestinib's response and certain molecular features:
- c-Met expression levels: Preclinical data indicate that Merestinib's antitumor activity, particularly in combination with Nab-paclitaxel, might be more pronounced in gastric cancer models with high c-Met expression. [, ]
- MET gene alterations: Merestinib has shown promising preclinical and clinical activity in cancers harboring specific MET gene alterations, such as MET exon 14 skipping mutations and high-level MET amplification. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。